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Compound of Interest

Compound Name: GA32

Cat. No.: B12363428 Get Quote

Disclaimer: This document summarizes the currently available public information regarding the

safety and toxicity profile of the dual androgen receptor (AR) and glucocorticoid receptor (GR)

inhibitor, GA32 (CAS No. 1386811-71-7). A comprehensive search for detailed preclinical

safety and toxicity data has revealed a significant lack of publicly accessible information. The

primary research article describing GA32 (Li C, et al. Journal of Medicinal Chemistry. 2024) is

not yet available in its entirety in the public domain, limiting the scope of this guide. Therefore,

the detailed quantitative data, comprehensive experimental protocols, and signaling pathway

diagrams as initially requested cannot be fully provided. This guide will present the available

information and highlight the existing data gaps.

Introduction
GA32 is a novel small molecule identified as a potent dual inhibitor of the androgen receptor

(AR) and the glucocorticoid receptor (GR).[1][2] It has been investigated for its potential

therapeutic application in overcoming antiandrogen resistance in castration-resistant prostate

cancer (CRPC).[1][2] The simultaneous inhibition of both AR and GR signaling pathways is a

promising strategy to counteract resistance mechanisms that emerge during prostate cancer

therapy. As with any potential therapeutic agent, a thorough understanding of its safety and

toxicity profile is paramount for further development and potential clinical translation. This guide

aims to provide a summary of the known information regarding the safety and toxicology of

GA32.
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A summary of the basic chemical and physical properties of GA32 is presented in Table 1.

Property Value Reference

CAS Number 1386811-71-7 [3]

Molecular Formula C₂₃H₁₉N₃O₃S

Molecular Weight 417.48 g/mol

Synonyms Not publicly available

Appearance Not publicly available

Solubility Not publicly available in detail

Stability
Stable under recommended

storage conditions
[3]

Non-Clinical Safety and Toxicity
Detailed non-clinical toxicology studies for GA32 are not available in the public domain. The

following sections outline the types of studies that are typically required to establish a

comprehensive safety profile for a new chemical entity and present the limited information that

is currently known for GA32.

Acute Toxicity
A Safety Data Sheet (SDS) for GA32 classifies the compound as "Acute toxicity, Oral (Category

4), H302 Harmful if swallowed".[3] This classification suggests a potential for toxicity upon

single high-dose oral administration. However, specific quantitative data such as the median

lethal dose (LD50) from acute toxicity studies in relevant animal models (e.g., rats, mice) have

not been publicly disclosed.

Experimental Protocol (General): Acute oral toxicity studies are typically conducted in at least

two mammalian species, often rats and mice, following established guidelines (e.g., OECD

Guideline 423). The protocol generally involves the administration of a single dose of the test

substance to animals, followed by a 14-day observation period. Key parameters monitored

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12363428?utm_src=pdf-body
https://www.researchgate.net/publication/378400177_Design_and_Synthesis_of_Dual-Target_Inhibitors_Targeting_Androgen_Receptors_and_Glucocorticoid_Receptors_to_Overcome_Antiandrogen_Resistance_in_Castration-Resistant_Prostate_Cancer
https://www.researchgate.net/publication/378400177_Design_and_Synthesis_of_Dual-Target_Inhibitors_Targeting_Androgen_Receptors_and_Glucocorticoid_Receptors_to_Overcome_Antiandrogen_Resistance_in_Castration-Resistant_Prostate_Cancer
https://www.benchchem.com/product/b12363428?utm_src=pdf-body
https://www.benchchem.com/product/b12363428?utm_src=pdf-body
https://www.benchchem.com/product/b12363428?utm_src=pdf-body
https://www.researchgate.net/publication/378400177_Design_and_Synthesis_of_Dual-Target_Inhibitors_Targeting_Androgen_Receptors_and_Glucocorticoid_Receptors_to_Overcome_Antiandrogen_Resistance_in_Castration-Resistant_Prostate_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


include clinical signs of toxicity, body weight changes, and mortality. At the end of the

observation period, a gross necropsy is performed on all animals.

Repeated-Dose Toxicity
No information regarding sub-acute, sub-chronic, or chronic toxicity studies for GA32 is

currently available. These studies are critical for identifying target organs of toxicity and

determining the No-Observed-Adverse-Effect Level (NOAEL), which is essential for setting safe

starting doses in clinical trials.

Experimental Protocol (General): Repeated-dose toxicity studies involve the daily

administration of the test substance to animals for a specified duration (e.g., 28 days for sub-

acute, 90 days for sub-chronic). A control group receives the vehicle only. Throughout the

study, clinical observations, body weight, food and water consumption, ophthalmology,

hematology, clinical chemistry, and urinalysis are monitored. At the end of the treatment period,

a full necropsy is performed, and organs are weighed and examined histopathologically.

Genotoxicity
The Safety Data Sheet for GA32 states that "No component of this product present at a level

equal to or greater than 0.1% is identified as probable, possible or confirmed human

carcinogen by IARC, ACGIH, NTP, or OSHA".[3] This statement implies a lack of evidence for

carcinogenicity based on current classifications, but it does not provide results from a standard

battery of genotoxicity tests. Information on whether GA32 has been evaluated for its potential

to induce gene mutations or chromosomal damage is not publicly available.

Experimental Protocols (General): A standard battery of genotoxicity tests typically includes:

A test for gene mutation in bacteria (Ames test): This assay uses various strains of

Salmonella typhimurium and Escherichia coli to detect point mutations.

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These

tests assess the potential to induce chromosomal aberrations or mutations.

An in vivo genotoxicity test: Typically a micronucleus test in rodent hematopoietic cells, which

detects chromosomal damage.
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Carcinogenicity
As mentioned, the SDS indicates no classification as a carcinogen by major regulatory bodies.

[3] However, this does not equate to a comprehensive carcinogenicity assessment. Long-term

carcinogenicity studies in animals have likely not been conducted at this early stage of

development.

Experimental Protocol (General): Carcinogenicity studies are long-term studies (typically 2

years in rodents) designed to assess the tumorigenic potential of a substance. These studies

are usually conducted for pharmaceuticals intended for chronic use.

Reproductive and Developmental Toxicity
There is no publicly available information on the potential effects of GA32 on fertility,

reproduction, or embryonic and fetal development.

Experimental Protocols (General): Reproductive and developmental toxicity studies include:

Fertility and early embryonic development study.

Embryo-fetal development studies (teratogenicity).

Pre- and postnatal development study.

Signaling Pathways and Mechanism of Action
GA32 acts as a dual inhibitor of the androgen receptor (AR) and the glucocorticoid receptor

(GR).[1][2] Both are nuclear hormone receptors that, upon ligand binding, translocate to the

nucleus and regulate the transcription of target genes. In the context of castration-resistant

prostate cancer, the reactivation of AR signaling and the upregulation of GR signaling are key

mechanisms of resistance to antiandrogen therapies. By inhibiting both receptors, GA32 aims

to overcome this resistance.

Below is a conceptual diagram representing the dual inhibitory action of GA32 on AR and GR

signaling pathways.
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Caption: Dual inhibitory action of GA32 on AR and GR signaling pathways.
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Environmental Fate and Ecotoxicity
The Safety Data Sheet for GA32 includes the hazard statement "H410 Very toxic to aquatic life

with long lasting effects".[3] This indicates that the compound poses a significant risk to the

aquatic environment. Data from specific ecotoxicity studies (e.g., toxicity to fish, daphnia,

algae) are not publicly available.

Summary and Conclusion
GA32 is a promising dual AR/GR inhibitor with potential for the treatment of castration-resistant

prostate cancer. However, the publicly available information on its safety and toxicity profile is

currently very limited. The classification of GA32 as "harmful if swallowed" and "very toxic to

aquatic life" provides initial hazard identification. A comprehensive understanding of its

toxicological properties, including target organ toxicities, genotoxic and carcinogenic potential,

and reproductive and developmental risks, requires the public availability of detailed preclinical

study reports. Researchers, scientists, and drug development professionals should be aware of

these data gaps when considering further investigation or development of this compound. This

guide will be updated as more information becomes publicly available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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